molecular formula C21H18ClNO B073875 1-Propanone, 3-[(4-chlorophenyl)amino]-1,3-diphenyl- CAS No. 94864-08-1

1-Propanone, 3-[(4-chlorophenyl)amino]-1,3-diphenyl-

Cat. No. B073875
CAS RN: 94864-08-1
M. Wt: 335.8 g/mol
InChI Key: SXLCSNBAKSFHOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Propanone, 3-[(4-chlorophenyl)amino]-1,3-diphenyl-, commonly known as CC3, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of arylamino ketones and has been found to exhibit promising biological activities. In

Mechanism Of Action

The mechanism of action of CC3 is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways that are involved in cancer cell growth and proliferation. CC3 has been found to inhibit the activity of the enzyme topoisomerase II, which is essential for DNA replication and cell division. CC3 has also been found to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell growth and survival.

Biochemical And Physiological Effects

CC3 has been found to exhibit several biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and the inhibition of angiogenesis. Apoptosis is a process of programmed cell death that is essential for the removal of damaged or abnormal cells from the body. CC3 has been found to induce apoptosis in cancer cells by activating the caspase cascade, which is a series of enzymes that are involved in the execution of apoptosis. CC3 has also been found to induce cell cycle arrest in cancer cells, which prevents them from dividing and proliferating. Finally, CC3 has been found to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth and metastasis.

Advantages And Limitations For Lab Experiments

CC3 has several advantages for lab experiments, including its relatively low cost, high stability, and ease of synthesis. However, CC3 also has several limitations, including its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for the study of CC3, including the development of more potent analogs, the investigation of its potential as a combination therapy with other anticancer agents, and the exploration of its potential therapeutic applications in other diseases such as viral infections and inflammatory disorders. In addition, further studies are needed to fully understand the mechanism of action of CC3 and to identify its molecular targets. Overall, CC3 has the potential to become a valuable therapeutic agent for the treatment of cancer and other diseases, and further research in this area is warranted.

Synthesis Methods

The synthesis of CC3 involves the reaction of 4-chloroaniline with acetophenone in the presence of a catalyst such as sodium ethoxide. The product is then purified through recrystallization to obtain a pure form of CC3. The yield of this synthesis method is reported to be around 60%.

Scientific Research Applications

CC3 has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. Several studies have reported the anticancer activity of CC3 against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition to its anticancer activity, CC3 has also been found to exhibit anti-inflammatory, antiviral, and antifungal activities.

properties

CAS RN

94864-08-1

Product Name

1-Propanone, 3-[(4-chlorophenyl)amino]-1,3-diphenyl-

Molecular Formula

C21H18ClNO

Molecular Weight

335.8 g/mol

IUPAC Name

3-(4-chloroanilino)-1,3-diphenylpropan-1-one

InChI

InChI=1S/C21H18ClNO/c22-18-11-13-19(14-12-18)23-20(16-7-3-1-4-8-16)15-21(24)17-9-5-2-6-10-17/h1-14,20,23H,15H2

InChI Key

SXLCSNBAKSFHOH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)NC3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)NC3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.